molecular formula C17H13F3N2O2S B3000818 5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-83-7

5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione

Cat. No. B3000818
CAS RN: 1105190-83-7
M. Wt: 366.36
InChI Key: DWVUJZNQHMXMDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl groups with the appropriate substituents (methoxy and trifluoromethoxy). The thione group (C=S) could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be two phenyl rings, one with a methoxy (OCH3) substituent and the other with a trifluoromethoxy (OCF3) substituent. The presence of the thione group (C=S) would also be a notable feature .


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the thione group could make it a potential nucleophile, while the phenyl rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thione and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

This compound can be used as a precursor in Suzuki cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The presence of the trifluoromethoxy group can enhance the reactivity and selectivity of the coupling process.

Synthetic Intermediate for Medicine

The compound serves as a synthetic intermediate in the pharmaceutical industry . Its structural components can be incorporated into various medicinal molecules, potentially leading to the development of new therapeutic agents.

Organotrifluoroborate Synthesis

It may be involved in the synthesis of organotrifluoroborates , which are used as potent boronic acid surrogates in various chemical reactions. These compounds are valuable in medicinal chemistry and materials science.

Future Directions

The study of imidazole derivatives is a vibrant field due to their prevalence in biologically active compounds. Future research could explore the potential biological activity of this compound, its synthesis, and its physical and chemical properties .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-23-13-6-2-11(3-7-13)15-10-21-16(25)22(15)12-4-8-14(9-5-12)24-17(18,19)20/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVUJZNQHMXMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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